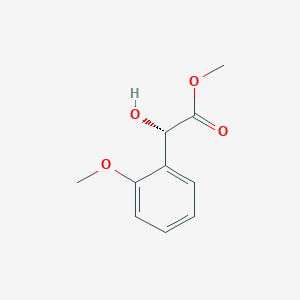

(+)-o-Methoxy-L-mandelic acid methyl ester

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-2-(2-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHNZFDETCOCCF-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of + O Methoxy L Mandelic Acid Methyl Ester

The specific physicochemical properties of (+)-o-Methoxy-L-mandelic acid methyl ester are crucial for its handling, application, and analysis in a laboratory setting. While extensive experimental data for this specific compound is not widely published, its key identifiers and properties can be compiled from chemical databases and inferred from related mandelic acid derivatives.

| Property | Value |

|---|---|

| IUPAC Name | methyl (2S)-2-hydroxy-2-(2-methoxyphenyl)acetate |

| Synonyms | This compound |

| CAS Number | 32174-42-8 chemsrc.com |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.20 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis of + O Methoxy L Mandelic Acid Methyl Ester

The synthesis of enantiomerically pure mandelic acid esters is a significant area of research due to their utility as chiral intermediates. unisa.it A common and direct method for the synthesis of (+)-o-Methoxy-L-mandelic acid methyl ester involves the esterification of the corresponding carboxylic acid, (+)-o-Methoxy-L-mandelic acid.

A general procedure for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.ai The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product.

Alternatively, more modern and milder methods can be employed. For instance, organocatalytic approaches have been developed for the one-pot synthesis of various substituted (R)-mandelate esters from aldehydes. unisa.it Such a process could be adapted, starting from 2-methoxybenzaldehyde, to produce the target molecule. This type of synthesis often involves a sequence of reactions, such as a Knoevenagel condensation, an asymmetric epoxidation, and a final esterification step. unisa.it Biocatalytic methods, using enzymes or whole-cell systems like yeast, have also been successfully used for the asymmetric reduction of α-keto esters (like methyl benzoylformate) to yield chiral α-hydroxy esters with high enantiomeric excess. researchgate.net

Applications in Asymmetric Synthesis

Stereoselective Synthesis Approaches to Chiral α-Methoxyaryl Esters

The creation of chiral α-hydroxy esters, the parent structures of α-methoxyaryl esters, relies on several advanced stereoselective methods. These approaches are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, offering efficient routes to α-hydroxy esters with high enantioselectivity. This field is broadly divided into metal-catalyzed and organocatalytic methods. nih.gov

Metal-Catalyzed Reactions : Transition metal complexes with chiral ligands are widely used to catalyze reactions that generate chiral centers. For instance, the asymmetric hydrogenation of α-keto esters is a common strategy. Catalytic systems, such as those based on iridium (Ir), can achieve excellent diastereoselectivities and enantioselectivities (>99/1 dr, up to >99% ee) through dynamic kinetic resolution. rsc.org Similarly, chiral bisoxazoline-copper(II) complexes have been shown to catalyze enantioselective Henry reactions of α-keto esters to produce optically active β-nitro α-hydroxy esters. documentsdelivered.com Other metal-catalyzed approaches include the C-H oxidation of α-diazoesters. unisa.it

Organocatalysis : This branch of catalysis uses small organic molecules to induce chirality. Organocatalytic methods provide a valuable alternative to metal-based systems. nih.gov For example, a biomimetic approach using a chiral pyridoxal (B1214274) catalyst has been successful in the direct asymmetric aldol (B89426) reaction of glycinates with aldehydes to produce a wide range of chiral β-hydroxy-α-amino esters. researchgate.net One-pot organocatalytic sequences involving Knoevenagel condensation and asymmetric epoxidation have also been developed for the synthesis of enantioenriched mandelic acid derivatives. researchgate.net

A summary of representative catalytic systems is presented below.

| Catalytic System | Reaction Type | Product Type | Selectivity |

| Ir/f-phamidol | Asymmetric Hydrogenation | β-Hydroxy α-amino derivatives | >99/1 dr, >99% ee rsc.org |

| Chiral Pyridoxal | Asymmetric Aldol Reaction | β-Hydroxy-α-amino esters | up to 20:1 dr researchgate.net |

| Chiral Bisoxazoline-Cu(II) | Henry Reaction | β-Nitro α-hydroxy esters | Not specified documentsdelivered.com |

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. researchgate.net Enzymes such as hydrolases, lipases, and reductases are commonly employed due to their broad substrate specificity and high stereoselectivity. nih.gov

Kinetic Resolution : This is a widely used method where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Lipases are particularly potent enzymes for resolving racemates, often by preferentially hydrolyzing one enantiomer of a racemic ester. researchgate.net For instance, Novozym 435 has been used in the hydrolysis of R(−)-methyl mandelate (B1228975). researchgate.net

Dynamic Kinetic Resolution (DKR) : DKR surpasses the 50% theoretical yield limit of conventional kinetic resolution by integrating a racemization catalyst that continuously converts the undesired enantiomer into the desired one. rsc.org For mandelic acid, mandelate racemases can be combined with other processes, like diastereomeric salt crystallization, to achieve high yields and enantiomeric excess. rsc.org

Asymmetric Bioreduction : Enzymes can also be used for the direct asymmetric synthesis of chiral molecules from prochiral precursors. Ketoreductases (KREDs) are used for the asymmetric reduction of ketoesters to their corresponding hydroxy esters, often with excellent conversion and enantiomeric excess (>99.5% ee). researchgate.netnih.gov For example, Saccharomyces cerevisiae (baker's yeast) has been used to asymmetrically reduce methyl benzoylformate to (R)-(-)-mandelic acid methyl ester with high conversion (99.4%) and enantiomeric excess (99.9%). researchgate.net

The table below highlights key findings in the biocatalytic synthesis of chiral hydroxy esters.

| Enzyme/Organism | Substrate | Product | Key Finding |

| Saccharomyces cerevisiae | Methyl Benzoylformate | (R)-(-)-Mandelic Acid Methyl Ester | 99.4% conversion, 99.9% ee researchgate.net |

| Ketoreductase KRED1001 | Ketoester | (R)-hydroxy acid | >99.5% ee, 82% isolated yield nih.gov |

| Mandelate Racemase | Racemic Mandelic Acid | (R)-Mandelic Acid | Combined with crystallization in a DKR process rsc.org |

| Alcaligenes sp. ECU0401 | Racemic Mandelic Acid | (R)-(-)-Mandelic Acid | >99.9% ee via enantioselective degradation researchgate.net |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgepfl.ch After the desired chiral center is created, the auxiliary is removed. This strategy involves three main steps: coupling the auxiliary to the substrate, performing the diastereoselective transformation, and cleaving the auxiliary. epfl.chepfl.ch

Mandelic acid itself has been used as a chiral auxiliary since its introduction by Barry Trost in 1980. wikipedia.orgslideshare.net More commonly, other chiral auxiliaries are used to direct the synthesis of mandelic acid derivatives. A prominent example is the use of oxazolidinone auxiliaries, popularized by David A. Evans, which are widely employed in stereoselective aldol and alkylation reactions to establish new stereocenters with high diastereoselectivity. wikipedia.org For example, an enolate derived from an N-acyloxazolidinone can react with an aldehyde to create two contiguous stereocenters simultaneously. wikipedia.org

Other notable chiral auxiliaries include:

8-phenylmenthol wikipedia.orgslideshare.net

trans-2-phenyl-1-cyclohexanol (B1200244) wikipedia.orgslideshare.net

Camphorsultam wikipedia.org

Pseudoephedrine wikipedia.org

While effective, this method requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. epfl.ch

Enantioselective Preparation of o-Methoxy-L-Mandelic Acid Derivatives

Directly synthesizing the o-methoxy substituted derivative requires specific methodologies that can accommodate the electronic and steric properties of the ortho-substituent.

One common route involves the asymmetric addition of a cyanide source to an o-methoxybenzaldehyde precursor, followed by hydrolysis of the resulting cyanohydrin. google.com The stereoselectivity of the cyanation step is crucial. While many catalysts have been developed for this transformation, ortho-substituted benzaldehydes can sometimes result in lower optical purity compared to their meta- or para-substituted counterparts. google.com

Another approach is the resolution of racemic o-methoxy mandelic acid. This can be achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, chiral bases like (D)-proline amide have been used to resolve racemic mandelic acid derivatives. google.com Alternatively, enzymatic methods can be employed, where a microorganism or isolated enzyme selectively consumes one enantiomer, leaving the desired enantiomer behind. researchgate.net

Recent advances in organocatalysis have also provided one-pot procedures to access mandelate esters from substituted aldehydes. A sequence involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening hydrolysis/esterification has been shown to be effective for various substituted mandelates, although ortho-substituted aldehydes were noted to be more challenging in the epoxidation step. researchgate.net

Gas chromatography using chiral stationary phases has been used to separate enantiomers of ortho-methoxy-substituted mandelic acid methyl ester, which showed lower chiral selectivity compared to the unsubstituted analog. nih.gov

Esterification Strategies for Chiral Carboxylic Acids

The final step in the synthesis is the esterification of the chiral carboxylic acid. It is critical to select a method that does not lead to racemization of the stereogenic center.

Fischer Esterification : This is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or tosic acid. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com While widely applicable, the elevated temperatures and acidic conditions may not be suitable for all substrates. chemistrysteps.com

Activation of the Carboxylic Acid : To avoid the harsh conditions of Fischer esterification, the carboxylic acid can be converted into a more reactive derivative. A common strategy is to convert the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com The resulting acid chloride reacts readily with the alcohol, often in the presence of a base like pyridine, under milder conditions.

Coupling Reagents : Various coupling reagents, typically used in peptide synthesis, can facilitate ester formation under mild conditions. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to prepare esters from an acid and an alcohol in the presence of an organic base. organic-chemistry.org

Benzyne-Mediated Esterification : This method allows for the esterification of carboxylic acids and alcohols under mild conditions via the nucleophilic addition of the carboxylic acid to a benzyne (B1209423) intermediate, followed by transesterification. organic-chemistry.org

A comparison of common esterification methods is provided below.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Inexpensive, simple masterorganicchemistry.com | Harsh conditions, reversible chemistrysteps.commasterorganicchemistry.com |

| Via Acid Chloride | SOCl₂ or (COCl)₂, then Alcohol, Base | Mild | High reactivity, not reversible | Requires extra step to make acid chloride chemistrysteps.com |

| Coupling Reagents | TBTU, TATU, or COMU, Base | Room Temperature | Mild, fast reactions organic-chemistry.org | Reagent cost |

| SN2 Reaction | Base, Alkyl Halide | Mild | Good for primary/secondary alkyl halides | Carboxylate is the nucleophile chemistrysteps.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. In the context of chiral analysis, specific NMR methods can differentiate between stereoisomers and provide detailed information about their configuration and conformation.

High-field ¹H NMR spectroscopy is a highly sensitive method for distinguishing between diastereomers. When a chiral molecule like this compound is derivatized with a chiral resolving agent, two diastereomers are formed. These diastereomers, having different spatial arrangements, will exhibit distinct chemical shifts for their protons in the ¹H NMR spectrum. This phenomenon is known as diastereomeric anisotropy.

The aromatic ring in mandelic acid derivatives can induce a magnetic field that affects the chemical shifts of nearby protons. khanacademy.org In diastereomers, the different spatial proximity of various protons to this anisotropic field leads to observable differences in their resonance frequencies. For instance, the protons on the methyl ester group and the methoxy group, as well as the aromatic protons of this compound, would be expected to show different chemical shifts when compared to its diastereomeric counterpart. The magnitude of this difference, often denoted as Δδ, can provide information about the relative stereochemistry.

Detailed research findings have shown that for mandelic acid and its derivatives, the chemical environment significantly influences the proton chemical shifts. mdpi.com The substitution pattern on the aromatic ring, such as the o-methoxy group in the target compound, will modulate the electron density and the anisotropic effects of the ring, further influencing the observed chemical shifts. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomers

| Proton | Diastereomer 1 (δ) | Diastereomer 2 (δ) | Δδ (δ1 - δ2) |

| -OCH₃ (ester) | 3.75 | 3.72 | 0.03 |

| -OCH₃ (ring) | 3.85 | 3.88 | -0.03 |

| α-H | 5.10 | 5.15 | -0.05 |

| Aromatic H | 7.00-7.40 | 7.02-7.45 | Variable |

| Note: This table is illustrative and actual values may vary depending on the specific diastereomers and experimental conditions. |

¹³C NMR spectroscopy provides complementary information to ¹H NMR for stereochemical assignment. The chemical shift of a carbon atom is highly sensitive to its local electronic and steric environment. In diastereomers of this compound, the different spatial arrangement of substituents leads to variations in the ¹³C chemical shifts.

The carbons of the chiral center (α-carbon), the ester carbonyl group, the methoxy groups, and the aromatic ring carbons are all expected to exhibit distinct chemical shifts for each diastereomer. For instance, substitution on the aromatic ring of mandelic acid derivatives has been shown to cause noticeable changes in the ¹³C NMR spectrum. mdpi.com The chemical shift of the methoxy carbon can also be a useful indicator in the structural analysis of phenolic compounds. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (ester) | ~170-175 |

| C-α | ~70-75 |

| C-aromatic (substituted) | ~155-160 |

| C-aromatic | ~110-130 |

| -OCH₃ (ester) | ~52-55 |

| -OCH₃ (ring) | ~55-60 |

| Note: These are typical chemical shift ranges and may vary. |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the conformation and configuration of molecules. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks within a molecule. longdom.org For this compound, a COSY spectrum would show correlations between the α-proton and any coupled protons, as well as correlations between the aromatic protons, helping to confirm their connectivity. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for linking different fragments of the molecule. For example, correlations would be expected between the methyl protons of the ester and the carbonyl carbon, and between the aromatic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is a powerful tool for determining the relative stereochemistry and preferred conformation of a molecule. In the context of diastereomers of this compound, different NOE patterns would be observed due to the different spatial proximities of various protons. For instance, the proximity of the α-proton to the aromatic ring protons could be different in each diastereomer, leading to distinct NOE cross-peaks.

Chiral Derivatizing Agent (CDA) Strategies for Stereochemical Assignment

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. These diastereomers can then be distinguished using techniques like NMR spectroscopy or chromatography.

Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. nih.govspringernature.comumn.eduresearchgate.net The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.comumn.eduresearchgate.net

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation where it is eclipsed with the carbonyl group. This creates a magnetically anisotropic environment that differentially shields or deshields the protons on either side of the newly formed ester linkage. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the two diastereomeric esters, the absolute configuration of the alcohol or amine can be determined. mdpi.com

To apply Mosher's method to a chiral alcohol like the parent acid of this compound, the alcohol is reacted in two separate experiments with (R)-MTPA and (S)-MTPA, typically as their acid chlorides. umn.edu This reaction results in the formation of two diastereomeric MTPA esters.

The analysis of the ¹H NMR spectra of these two diastereomers allows for the determination of the absolute configuration of the original alcohol. researchgate.net This method relies on the consistent anisotropic effects of the MTPA phenyl ring on the neighboring protons of the substrate. nih.govspringernature.com The formation of these esters is a crucial step that enables the application of this powerful analytical technique for stereochemical elucidation. umn.edu

Principles of Mosher's Method (MTPA Ester Analysis) for Chiral Alcohols and Amines

Interpretation of Proton Chemical Shift Differences (Δδ) for Absolute Configuration Determination

The determination of absolute configuration of chiral alcohols and amines can be effectively achieved by derivatizing them with a chiral derivatizing agent (CDA) like O-methylmandelic acid and analyzing the resulting diastereomers by ¹H NMR spectroscopy. The foundational principle of this method, often referred to as the Mosher's method or its modifications, lies in the differential shielding or deshielding of protons in the substrate moiety by the aromatic ring of the CDA. This anisotropic effect leads to distinct chemical shifts for corresponding protons in the two diastereomers.

A widely accepted conformational model for esters of O-methylmandelate proposes that the α-methoxy group is oriented nearly coplanar with the carbonyl group. illinois.edu This preferred conformation places the phenyl group of the mandelate derivative in a specific spatial orientation relative to the substituents of the chiral alcohol or amine it has reacted with.

The difference in chemical shifts (Δδ) for a given proton in the two diastereomers (formed from the chiral substrate and both enantiomers of the CDA) is calculated as Δδ = δ(S) - δ(R), where δ(S) and δ(R) are the chemical shifts of the proton in the diastereomers formed with the (S)- and (R)-CDA, respectively. By analyzing the sign of the Δδ values for various protons in the substrate, the absolute configuration of the chiral center can be deduced. Protons with a positive Δδ value are positioned on one side of the plane of the mandelate phenyl ring, while those with a negative Δδ value are on the other.

A conformational correlation model for mandelic and MPA (α-methoxyphenylacetic acid) esters provides a basis for this interpretation. illinois.edu The following table illustrates typical ¹H NMR chemical shift differences observed for diastereomeric mandelic esters of a chiral secondary alcohol with substituents L1 and L2.

| Substituent | Δδ (ppm) = δ(S) - δ(R) |

|---|---|

| L1 | Positive |

| L2 | Negative |

For instance, in the case of a secondary alcohol (L1-CH(OH)-L2), derivatization with (R)- and (S)-O-methylmandelic acid would yield two diastereomeric esters. If the protons of the L1 group exhibit a positive Δδ value and the protons of the L2 group show a negative Δδ value, their relative spatial arrangement with respect to the phenyl ring of the CDA can be determined, and thus the absolute configuration of the alcohol can be assigned.

Modified Mosher's Method Applications in Complex Chiral Systems

The modified Mosher's method is a powerful tool for assigning the absolute configuration of stereogenic centers, particularly in complex molecules where other methods might be ambiguous. umn.eduresearchgate.net This NMR-based technique relies on the preparation of diastereomeric esters or amides by reacting a chiral substrate (like a secondary alcohol or primary amine) with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The principles of this method are directly applicable to derivatives of O-methylmandelic acid.

The core of the modified Mosher's method is the analysis of the differences in ¹H NMR chemical shifts (Δδ = δS - δR) between the two diastereomers. The spatial arrangement of the substituents around the chiral center of the substrate relative to the phenyl group of the derivatizing agent dictates whether their respective protons will be shielded (shifted upfield) or deshielded (shifted downfield). A consistent pattern of positive and negative Δδ values for the protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration.

This method has been successfully applied to a wide range of complex chiral systems, including natural products and synthetic intermediates. Its utility extends to determining the configuration of stereogenic centers that are two or three bonds away from the hydroxyl or amino group being derivatized. researchgate.net While the original method focused on secondary alcohols and amines, modifications have expanded its scope to include primary alcohols with adjacent chiral centers. researchgate.net

The conformational model for O-methylmandelate esters suggests a predictable arrangement of the phenyl group, making it a suitable CDA for these applications. illinois.edu The electron-withdrawing nature of the methoxy group contributes to the stability of the preferred conformation, leading to more reliable correlations between Δδ values and stereochemistry. illinois.edu

Application of Chiral Derivatizing Agents to Related Chiral Alcohols and Amine Derivatives

Chiral derivatizing agents (CDAs) are instrumental in determining the enantiomeric purity and absolute configuration of chiral alcohols and amines through chromatographic and spectroscopic methods. When a racemic or enantiomerically enriched alcohol or amine is reacted with an enantiomerically pure CDA, such as a derivative of (+)-o-Methoxy-L-mandelic acid, a mixture of diastereomers is formed. These diastereomers possess different physical and chemical properties, which allows for their separation and quantification.

The resulting diastereomeric esters or amides can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the differing interactions of the diastereomers with the stationary phase lead to different retention times, enabling their separation and the determination of the enantiomeric ratio of the original substrate.

In NMR spectroscopy, the protons in the two diastereomers experience different magnetic environments due to the anisotropic effect of the CDA's aromatic ring, resulting in distinct chemical shifts. This allows for the determination of enantiomeric excess and, as discussed previously, the absolute configuration of the substrate.

Derivatives of mandelic acid have been effectively used for the resolution of drug enantiomers. For example, (S)-α-methoxybenzyl isocyanate, prepared from (S)-(+)-mandelic acid, has been used as a CDA for the HPLC resolution of racemic amphetamine and mexiletine. rsc.org This demonstrates the utility of mandelic acid derivatives in derivatizing amine-containing compounds for chiral analysis.

Comparative Efficacy of Alternative Chiral Derivatizing Agents

The effectiveness of a chiral derivatizing agent (CDA) is determined by its ability to induce large and predictable chemical shift differences (Δδ) in the resulting diastereomers, its resistance to racemization, and the ease of derivatization and subsequent analysis. While α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) is a widely used CDA, other agents, including derivatives of mandelic acid, offer certain advantages.

A study comparing the chiral selectivity of ortho-, meta-, and para-substituted methoxy and chloro mandelic acid methyl esters revealed significant differences in their efficacy. The ortho-substituted isomers, including the o-methoxy derivative, showed a lower chiral selectivity range (1.12–1.16) compared to the unsubstituted mandelic acid methyl ester (1.24). mdpi.com In contrast, the para-substituted derivatives exhibited protruding chiral selectivity values of 1.37 for the methoxy-substituted compound. mdpi.com The meta-methoxy-substituted derivative showed a lower α value of 1.10. mdpi.com

This data suggests that the position of the substituent on the phenyl ring of the mandelic acid derivative plays a crucial role in its chiral recognition capabilities. The lower selectivity of the ortho-substituted isomer could be due to steric hindrance affecting the optimal conformation for chiral discrimination.

The following table summarizes the comparative chiral selectivity values for different isomers of methoxy-substituted mandelic acid methyl esters.

| Compound | Chiral Selectivity (α) |

|---|---|

| Mandelic acid methyl ester | 1.24 |

| ortho-Methoxy mandelic acid methyl ester | 1.12–1.16 |

| meta-Methoxy mandelic acid methyl ester | 1.10 |

| para-Methoxy mandelic acid methyl ester | 1.37 |

These findings are crucial for selecting the most appropriate CDA for a specific analytical challenge, as the efficacy can vary significantly with small structural changes in the derivatizing agent.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, provides information about the stereochemical features of the molecule. The ECD spectrum, a plot of this difference versus wavelength, is unique for each enantiomer, with the two enantiomers displaying mirror-image spectra.

The ECD spectrum of mandelic acid is characterized by the presence of a strong aromatic chromophore (the phenyl group) which contributes significantly to the spectrum in the near-ultraviolet region (>250 nm). rsc.org The spectrum of methyl mandelate is very similar to that of mandelic acid, indicating that the esterification of the carboxylic acid has a minor effect on the electronic transitions of the chromophore. rsc.org The introduction of a methoxy group at the ortho position of the phenyl ring would be expected to modulate the electronic properties of the chromophore, potentially leading to shifts in the positions and intensities of the ECD bands.

By comparing the experimentally measured ECD spectrum of a compound with the spectrum predicted by quantum chemical calculations for a specific absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. This approach has become a reliable tool for the absolute configuration determination of complex chiral molecules.

Optical Rotatory Dispersion (ORD) in Chiral Structure Elucidation

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. An ORD curve is a plot of the specific rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

Similar to ECD, ORD can be used to determine the absolute configuration of chiral compounds by comparing the experimental ORD curve with that of known compounds or with theoretical predictions. The presence of the phenyl chromophore in this compound gives rise to characteristic Cotton effects in its ORD spectrum, which can be used for its stereochemical characterization.

Historically, ORD has been a cornerstone in the stereochemical analysis of organic compounds, and it continues to be a valuable tool, often used in conjunction with ECD, for the elucidation of chiral structures.

Quantum Mechanical Calculations for Chiroptical Properties (e.g., TDDFT-ECD, ORD)

Quantum mechanical calculations are crucial for predicting and interpreting the chiroptical properties of chiral molecules, which is essential for determining their absolute configuration. nih.gov Techniques such as Time-Dependent Density Functional Theory (TDDFT) for calculating Electronic Circular Dichroism (ECD) spectra and Optical Rotatory Dispersion (ORD) are particularly powerful.

For derivatives of mandelic acid, such as methyl mandelate, TDDFT calculations have been shown to provide a reasonable description of the major band positions and line shapes in their ECD spectra. semanticscholar.org While the structural difference between methyl mandelate and this compound (the presence of a methoxy group on the phenyl ring) will influence the precise spectral details, the computational approach remains valid. The ECD spectrum of methyl mandelate is very similar to that of mandelic acid, indicating that the primary chromophore responsible for the chiroptical response is the phenylglyoxylic acid moiety. semanticscholar.org

The accuracy of these predictions is dependent on the computational level of theory and the inclusion of environmental factors. For instance, modeling the ECD spectra of small chiral organic compounds with an aromatic substituent using TDDFT in conjunction with a Polarizable Continuum Model (PCM) for solvation can yield good agreement with experimental data. semanticscholar.org However, for molecules with a large number of overlapping electronic transitions, more accurate electronic structure approaches may be necessary. semanticscholar.org

Table 1: Comparison of Experimental and Calculated ECD Band Positions for a Related Compound (Methyl Mandelate)

| Experimental Band (nm) | Calculated Band (nm) | Error (eV) |

|---|---|---|

| 262 | 231.8 | 0.62 |

| 220 | ~220 | ~0.0 |

| 190 | ~190 | ~0.0 |

Data derived from studies on methyl mandelate, illustrating the typical accuracy of TDDFT calculations. semanticscholar.org

Conformational Analysis and Molecular Modeling of Chiral Esters and Derivatives

The chiroptical properties and biological activity of flexible molecules like this compound are governed by their conformational preferences. Conformational analysis and molecular modeling are therefore essential for a comprehensive understanding of these molecules.

The derivatization of the carboxyl and hydroxyl groups of mandelic acid affects its chromatographic properties, which is directly related to its conformational behavior and interaction with chiral selectors. nih.gov For instance, the presence of a free hydroxyl group in mandelic acid alkyl esters appears to offer good chiral recognition properties, likely due to enantiomer-selective hydrogen bond interactions. nih.gov The methoxy group in this compound can also participate in these non-covalent interactions, influencing its chiral recognition.

Prediction of NMR Chemical Shifts for Stereochemical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of stereochemical analysis. The prediction of NMR chemical shifts through computational methods provides a powerful tool for validating proposed structures and assigning stereochemistry. While machine learning-based approaches are becoming increasingly common for predicting NMR chemical shifts with high accuracy, quantum mechanical methods remain a staple for detailed analysis. nih.govnih.gov

Computational NMR has been successfully used to assign the structure of numerous organic compounds. escholarship.org For chiral molecules, the chemical shifts of nuclei, particularly those near the stereocenter, are sensitive to the absolute and relative configuration. By calculating the expected NMR chemical shifts for different stereoisomers and comparing them to experimental data, the correct stereochemistry can be confidently assigned.

Mechanistic Insights into Stereoselective Processes Involving Mandelic Acid Scaffolds

Mandelic acid and its derivatives are not only important chiral building blocks but also serve as model compounds for studying the mechanisms of stereoselective processes. researchgate.net Computational studies can provide detailed mechanistic insights into reactions involving the mandelic acid scaffold, such as chiral inversions and stereoselective syntheses.

For example, the chiral inversion of mandelic acid in biological systems has been a subject of mechanistic investigation. nih.govresearchgate.net While it was initially proposed to proceed via a pathway analogous to that of ibuprofen, studies have shown that the presence of the hydroxyl group prevents epimerization by certain enzymes, suggesting a different mechanism is at play. nih.gov Understanding these mechanistic details is crucial for applications in drug metabolism and asymmetric synthesis.

Furthermore, mandelic acid enantiomers are widely used as resolving agents in stereochemical investigations. researchgate.net The principles of chiral recognition that govern these resolutions can be elucidated through computational modeling of the diastereomeric complexes formed between the mandelic acid derivative and the substrate being resolved. These models can reveal the specific non-covalent interactions responsible for the stereochemical discrimination.

Applications of + O Methoxy L Mandelic Acid Methyl Ester in Advanced Chemical Synthesis and Chiral Recognition

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure esters of mandelic acid are recognized as versatile chiral building blocks in organic synthesis. unisa.it These compounds are integral to the manufacture of various chiral pharmaceuticals, including semisynthetic penicillins and cephalosporins. nih.gov The inherent chirality of these molecules makes them ideal starting materials or key intermediates for establishing specific stereocenters in complex target molecules. researchgate.net

The utility of substituted mandelic acid methyl esters has been highlighted in recent synthetic advancements. For instance, an efficient one-pot organocatalytic process has been developed for the synthesis of a variety of (R)-methyl mandelates, including those with methoxy (B1213986) substitutions on the phenyl ring. researchgate.net This method underscores the accessibility and importance of these esters as foundational units for more elaborate structures. researchgate.net Furthermore, derivatives of mandelic acid, including methoxy-protected versions, have been employed as chiral ligands in the construction of chiral coordination polymers, which have potential applications in enantioselective recognition and sensing. researchgate.net

Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction, after which it is typically removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. The foundational role of mandelic acid in this context was established in 1980 by Barry Trost. wikipedia.org

While direct use of (+)-o-Methoxy-L-mandelic acid methyl ester as an auxiliary is not widely documented, its parent compound, mandelic acid, serves as an attractive and readily available source of chirality for creating new chiral ligands. researchgate.net Research has demonstrated the synthesis of a series of α-hydroxy-2-oxazoline ligands starting from enantiopure (R)- and (S)-mandelic acid. researchgate.net These ligands, derived from the core mandelic acid structure, were subsequently applied in the asymmetric phenyl transfer reaction to an aromatic aldehyde, showcasing the successful conversion of a simple chiral building block into a functional ligand for asymmetric catalysis. researchgate.net This highlights the role of mandelic acid derivatives as valuable precursors to more complex chiral directors.

Enantioselective Recognition Studies Involving Chiral Esters

Mandelic acid derivatives are frequently used as model compounds in studies aimed at understanding the mechanisms of chiral recognition. mdpi.comnih.gov These studies are crucial for the development of effective methods for separating enantiomers, a vital process in the pharmaceutical industry. nih.gov Gas chromatography (GC) using chiral stationary phases (CSPs) based on cyclodextrins is a common technique for these investigations. mdpi.comspringernature.comgcms.cz

Research comparing the separation of various mandelic acid esters on permethylated cyclodextrin (B1172386) selectors has provided significant insight into the forces governing enantioselective recognition. mdpi.com A key finding relates to the importance of hydrogen bonding. The chiral selectivity for mandelic acid methyl ether methyl ester, a compound where the hydroxyl group is replaced by a methoxy group (as in the title compound), was found to be nonexistent or significantly decreased on certain columns compared to its hydroxyl-containing counterpart. mdpi.comnih.gov This is attributed to the compound's lack of a hydrogen-bond donor ability, which is a critical interaction for chiral recognition on these specific stationary phases. mdpi.comnih.gov

For example, on a permethylated γ-cyclodextrin (γ-CD) selector at 100 °C, mandelic acid methyl ester (with an -OH group) showed a chiral selectivity value (α) of 1.029, whereas no selectivity was observed for the mandelic acid methyl ether methyl ester derivative. mdpi.com This demonstrates that the free hydroxyl group plays a pivotal role in the separation mechanism for this class of compounds on certain cyclodextrin-based CSPs. mdpi.com

| Compound | Chiral Stationary Phase | Chiral Selectivity (α) at 100 °C | Reference |

| Mandelic acid methyl ester (Me/OH) | Permethylated α-CD | 1.020 | mdpi.com |

| Mandelic acid methyl ester (Me/OH) | Permethylated β-CD | 1.042 | mdpi.com |

| Mandelic acid methyl ester (Me/OH) | Permethylated γ-CD | 1.029 | mdpi.com |

| Mandelic acid methyl ether methyl ester (Me/OMe) | Permethylated α-CD | 1.000 | mdpi.com |

| Mandelic acid methyl ether methyl ester (Me/OMe) | Permethylated β-CD | 1.011 | mdpi.com |

| Mandelic acid methyl ether methyl ester (Me/OMe) | Permethylated γ-CD | 1.000 | mdpi.com |

Table 1: Comparison of chiral selectivity (α) for mandelic acid methyl ester and its corresponding methyl ether derivative on different permethylated cyclodextrin (CD) stationary phases in gas chromatography. A value of 1.000 indicates no separation of enantiomers.

Development of Novel Chiral Reagents and Catalysts from Mandelic Acid Derivatives

The development of new chiral reagents and catalysts is a primary goal in organic synthesis to enable the efficient and selective creation of complex molecules. miami.edu Mandelic acid itself has been identified as an efficient, inexpensive, and environmentally benign organocatalyst for various organic transformations, including the synthesis of secondary amines and 3-substituted-3-hydroxy-indolin-2-ones. benthamdirect.comsciensage.info

Furthermore, mandelic acid derivatives serve as a platform for the synthesis of novel, functionalized chiral reagents. Advanced synthetic methods, such as palladium-catalyzed C-H functionalization, have been applied to mandelic acid derivatives. acs.org These protocols allow for reactions like iodination and acetoxylation at the ortho-position of the phenyl ring, creating new molecules with tailored properties. acs.org The resulting halogenated mandelic acid derivatives can then be used in subsequent cross-coupling reactions, effectively transforming the initial building block into a more complex and versatile chiral reagent for further synthetic applications. acs.org

Future Directions and Emerging Research Avenues for Chiral Mandelic Acid Derivatives

Development of More Efficient and Sustainable Synthetic Routes for Chiral Esters

The synthesis of chiral esters, such as (+)-o-Methoxy-L-mandelic acid methyl ester, is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional chemical routes often suffer from drawbacks like the use of hazardous reagents, generation of significant waste, and harsh reaction conditions. nih.gov To address these challenges, researchers are exploring a variety of innovative strategies.

One of the most promising avenues is the use of biocatalysis, which employs enzymes or whole microorganisms to catalyze stereoselective reactions. mdpi.com Enzymes like nitrilases, lipases, esterases, and dehydrogenases have been successfully used for the production of optically pure mandelic acids and their analogues. nih.gov Microbial biotransformation, in particular, has shown the potential to produce optically pure (R)-(-)-mandelic acid with 100% productive yield. nih.govresearchgate.net These biocatalytic processes offer high enantioselectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. nih.govnih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of mandelic acid esters. researchgate.net Recent studies have demonstrated one-pot organocatalytic syntheses of enantioenriched (R)-mandelic acid esters from simple aldehydes, offering a straightforward and efficient route to these valuable compounds. researchgate.netunisa.it Furthermore, visible light-induced photocatalysis presents a transition metal-free approach for the oxidative esterification of mandelic acid, providing a mild and green synthetic method for α-ketoesters. rsc.org

In addition to new catalytic systems, the development of more sustainable reaction media and catalysts is a key focus. The use of dried Dowex H+/NaI as a reusable catalyst system for esterification represents a move towards more environmentally friendly and energy-efficient processes. nih.gov Similarly, heterogeneous catalysts like zeolites are being investigated for the synthesis of cyclic monomers from mandelic acid, which can then be used in polymerization reactions. dur.ac.uk These approaches, along with novel synthetic strategies like palladium-catalyzed decarboxylative additions, are paving the way for more sustainable and economically viable production of chiral mandelic acid derivatives. researchgate.net

Table 1: Comparison of Emerging Synthetic Routes for Chiral Mandelic Acid Esters

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (nitrilases, lipases) or microorganisms. nih.govmdpi.comnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Organocatalysis | Employs small organic molecules as catalysts. researchgate.net | Metal-free, avoids toxic heavy metals, can be performed in one-pot procedures. researchgate.netunisa.it |

| Photocatalysis | Utilizes visible light to drive reactions. rsc.org | Transition metal-free, mild conditions, green approach. rsc.org |

| Heterogeneous Catalysis | Employs solid catalysts like zeolites or resins. nih.govdur.ac.uk | Catalyst reusability, simplified product purification, potential for continuous flow processes. nih.gov |

Advanced Analytical Techniques for High-Throughput and Trace Analysis

The increasing demand for enantiomerically pure mandelic acid derivatives necessitates the development of advanced analytical techniques capable of rapid, sensitive, and accurate determination of enantiomeric excess. High-throughput screening and the ability to detect trace amounts of impurities are critical for quality control in the pharmaceutical and chemical industries. chiralpedia.com

Chromatographic techniques remain the cornerstone of chiral separations. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used, with significant research focused on the development of novel chiral stationary phases (CSPs). mdpi.comnih.gov Cyclodextrin-based selectors are particularly effective in GC for the separation of mandelic acid derivatives. mdpi.commdpi.com In HPLC, immobilized polysaccharide-based CSPs, such as CHIRALPAK® IC, have demonstrated excellent resolution of mandelic acid enantiomers. nih.gov The development of molecularly imprinted polymers (MIPs) as CSPs offers a promising avenue for creating highly selective and robust separation media. scielo.brredalyc.org

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. mdpi.com The use of chiral selectors in the background electrolyte allows for the effective resolution of a wide range of mandelic acid derivatives. researchgate.net

More recently, ion mobility mass spectrometry (IMS) has been introduced as a rapid and sensitive method for chiral discrimination. nih.gov By forming diastereomeric complexes with cyclodextrins and metal ions, IMS can differentiate between enantiomers without the need for chromatographic separation, offering a significant advantage in terms of speed and simplicity. nih.gov These advanced analytical methods are crucial for ensuring the stereochemical purity of chiral compounds and are becoming increasingly important in high-throughput screening environments. chiralpedia.comacs.org

Table 2: Overview of Advanced Analytical Techniques for Chiral Mandelic Acid Derivatives

| Technique | Principle | Key Advantages |

|---|---|---|

| Chiral GC | Separation in the gas phase using a chiral stationary phase. mdpi.com | High resolution for volatile derivatives. mdpi.com |

| Chiral HPLC | Separation in the liquid phase using a chiral stationary phase or chiral mobile phase additive. nih.govresearchgate.net | Broad applicability, preparative scale capabilities. researchgate.net |

| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in an electric field with a chiral selector. mdpi.com | High efficiency, low sample and solvent consumption. researchgate.net |

| Ion Mobility Mass Spectrometry (IMS) | Separation of ions in the gas phase based on their size, shape, and charge. nih.gov | Rapid analysis, no need for chromatographic separation. nih.gov |

| Molecularly Imprinted Polymers (MIPs) | Use of polymers with template-specific recognition sites for separation. scielo.br | High selectivity, robustness. redalyc.org |

Integration of Machine Learning and Artificial Intelligence in Stereochemical Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of stereochemistry. These computational tools have the potential to predict the stereochemical outcome of reactions, design novel chiral catalysts, and accelerate the discovery of new chiral molecules with desired properties.

In the context of mandelic acid derivatives, ML algorithms can be trained on large datasets of chemical reactions to predict the enantioselectivity of a given synthesis. For instance, a random forest algorithm has been successfully used to predict the stereoselectivity of glycosylation reactions by quantifying the steric and electronic contributions of all reactants and solvents. nih.gov This approach can be extended to predict the stereochemical outcomes of various synthetic routes to chiral mandelic acid esters, thereby reducing the need for extensive experimental screening.

Furthermore, deep learning models are being developed to generate novel molecular structures with specific stereochemical features and predicted biological activities. nih.govmdpi.com These models can learn the complex relationships between chemical structure and function, enabling the de novo design of chiral molecules with optimized properties. A notable example is the development of a transformer model, NPstereo, which can accurately assign the stereochemistry of natural products from their 2D structures. chemrxiv.orgchemrxiv.org Such models could be invaluable in identifying and correcting the stereochemistry of newly synthesized mandelic acid derivatives.

The application of AI in stereochemical prediction is still in its early stages, but it holds immense promise for the future. By leveraging the power of big data and sophisticated algorithms, researchers will be able to design more efficient and selective synthetic routes for chiral molecules like this compound, and to rapidly identify new derivatives with enhanced performance characteristics.

Exploration of Novel Catalytic Applications of Mandelic Acid Scaffolds in Stereoselective Transformations

Beyond their role as valuable chiral building blocks, mandelic acid and its derivatives are themselves being explored as scaffolds for the development of novel chiral catalysts and ligands. The inherent chirality and functional groups of the mandelic acid framework make it an attractive platform for designing molecules that can induce stereoselectivity in a variety of chemical transformations.

Recent research has shown that mandelic acid can act as a mild and efficient organocatalyst for the synthesis of secondary amines. sciensage.info In this context, the carboxylic acid group of mandelic acid plays a crucial role in activating the substrates and facilitating the reaction. Furthermore, (R)-mandelic acid has been successfully employed as a chiral co-catalyst in the Michael addition reaction, demonstrating its potential to influence the stereochemical outcome of carbon-carbon bond-forming reactions. researchgate.net

The structural versatility of mandelic acid allows for the introduction of various substituents, which can be used to fine-tune the steric and electronic properties of the resulting catalysts. For example, halogenated derivatives of mandelic acid are being investigated as building blocks for the construction of chiral coordination polymers. tandfonline.com These materials have potential applications in asymmetric catalysis and enantioselective separations.

The exploration of mandelic acid scaffolds in catalysis is an exciting and rapidly developing area of research. As our understanding of non-covalent interactions and catalyst design principles grows, it is anticipated that new and highly effective catalysts based on the mandelic acid framework will be developed, further expanding the utility of this important class of chiral molecules.

Q & A

How can the synthesis yield of (+)-o-Methoxy-L-mandelic acid methyl ester be optimized?

Basic:

The synthesis typically involves acid-catalyzed esterification. For example, (S)-(+)-mandelic acid (376 mmol) was refluxed in methanol with concentrated sulfuric acid (0.03 eq) for 4 hours, achieving an 88% yield after crystallization from hexane . Key variables include:

- Catalyst concentration : Excess acid may increase side reactions.

- Reaction time : Prolonged reflux improves esterification but risks decomposition.

- Solvent purity : Anhydrous methanol minimizes hydrolysis.

Advanced:

Mechanistic studies suggest using Dean-Stark traps to remove water and shift equilibrium toward ester formation. Alternative catalysts (e.g., p-toluenesulfonic acid) may reduce side reactions. Kinetic monitoring via in situ FT-IR can optimize reaction time .

What methods are recommended for determining enantiomeric purity?

Basic:

Optical rotation ([α]D²⁰ = +144.0 in methanol) provides a preliminary assessment . Compare observed values to literature to estimate enantiomeric excess (ee).

Advanced:

Chiral HPLC with columns like Chiralpak AD-H or OD-H resolves enantiomers. For example, derivatives of mandelic acid esters were analyzed using chiral stationary phases with hexane/isopropanol mobile phases . NMR chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers via split signals in ¹H NMR spectra .

How do purification techniques affect final product quality?

Basic:

Recrystallization from hexane (as in ) yields high-purity crystals (mp 56–58°C). For small scales, column chromatography with silica gel and ethyl acetate/hexane gradients removes polar impurities.

Advanced:

Preparative HPLC (C18 columns, methanol/water) achieves >99% purity for sensitive applications. Countercurrent chromatography (CCC) avoids irreversible adsorption, preserving stereochemical integrity .

What spectroscopic techniques are critical for structural characterization?

Basic:

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy O-CH₃ (~2830 cm⁻¹).

- ¹H NMR : Methoxy protons (δ 3.3–3.5 ppm), aromatic protons (δ 7.2–7.5 ppm), and methyl ester (δ 3.7 ppm) .

Advanced:

- HSQC and HMBC NMR maps carbon-proton correlations to verify substitution patterns.

- High-resolution mass spectrometry (HRMS) with ESI+ confirms molecular ion ([M+H]+ = 167.07 for C₉H₁₀O₃) .

How should stability studies be designed for this compound?

Basic:

Assess stability under varying temperatures (4°C, 25°C, 40°C), humidity (desiccated vs. ambient), and light exposure (amber vs. clear vials) over 1–6 months. Monitor degradation via TLC (Rf = 0.35 in pentane/Et₂O 1:1) .

Advanced:

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) identify major degradation products. LC-MS/MS quantifies degradation kinetics and pathways .

How can contradictory data in synthesis protocols be resolved?

Case Example: Discrepancies in reported melting points or yields may arise from impurities or crystallization conditions.

- Reproduce protocols : Compare methods from (88% yield) and (73–98% yields via column chromatography).

- Cross-validate purity : Use multiple techniques (HPLC, NMR, elemental analysis) to confirm consistency.

- Control variables : Standardize solvent grades, drying times, and crystallization rates.

What advanced methodologies study reaction mechanisms in esterification?

Isotopic Labeling : Use ¹⁸O-labeled methanol to track ester bond formation via GC-IRMS, as applied in fatty acid ester studies .

Computational Modeling : DFT calculations (e.g., Gaussian 09) model transition states and activation energies for acid-catalyzed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.